molecular formula C23H18BrN3O3S B11124155 1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124155
M. Wt: 496.4 g/mol
InChI Key: IMRXVTXQZYHYLH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic, heterocyclic, and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Cyclization: The formation of the chromeno[2,3-c]pyrrole core can be accomplished through a cyclization reaction involving the appropriate precursors under high-temperature conditions.

Industrial Production Methods: Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the dihydrochromeno moiety.

    Reduction: Reduction reactions may target the bromophenyl group or the chromeno ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromophenyl and thiadiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using NBS, nitration using nitric acid (HNO₃), and sulfonation using sulfuric acid (H₂SO₄).

Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology Medicine : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry : Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, DNA, or other biomolecules. The pathways involved might include inhibition of specific enzymes, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Comparison: The uniqueness of 1-(4-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro or fluoro analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and melting point.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C23H18BrN3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18BrN3O3S/c1-12(2)11-17-25-26-23(31-17)27-19(13-7-9-14(24)10-8-13)18-20(28)15-5-3-4-6-16(15)30-21(18)22(27)29/h3-10,12,19H,11H2,1-2H3

InChI Key

IMRXVTXQZYHYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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